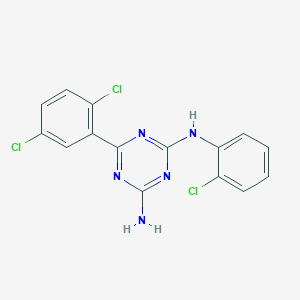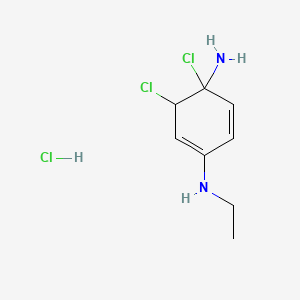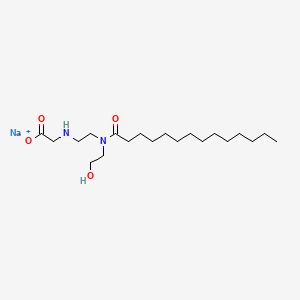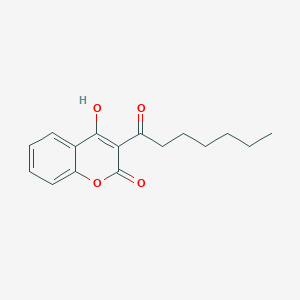
Pyridinium, 2-pyridyl-2-ethyl-, phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 2-pyridyl-2-ethyl-, phosphate is a compound belonging to the class of pyridinium salts. Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . These compounds have played a significant role in various research areas due to their unique properties and applications.
Métodos De Preparación
The synthesis of pyridinium salts, including Pyridinium, 2-pyridyl-2-ethyl-, phosphate, involves several synthetic routes. One common method is the reaction of pyridine with alkyl halides under basic conditions to form the corresponding pyridinium salt . Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
Pyridinium salts undergo various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include Grignard reagents, acetic anhydride, and lithium fluoride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with Grignard reagents can lead to the formation of 2-substituted pyridines .
Aplicaciones Científicas De Investigación
Pyridinium, 2-pyridyl-2-ethyl-, phosphate has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, pyridinium salts have been studied for their antimicrobial, anticancer, and antimalarial properties . They are also used in materials science for the development of ionic liquids and gene delivery systems .
Mecanismo De Acción
The mechanism of action of pyridinium salts involves their interaction with molecular targets and pathways in biological systems. For example, they can inhibit enzymes such as cholinesterase, which plays a role in neurotransmission . The specific pathways and targets depend on the structure of the pyridinium salt and the biological context in which it is used.
Comparación Con Compuestos Similares
Pyridinium, 2-pyridyl-2-ethyl-, phosphate can be compared with other pyridinium salts, such as those used as antimicrobial and anticancer agents . Similar compounds include pyridine, dihydropyridine, and piperidine derivatives, which also have significant therapeutic and industrial applications . The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various applications.
Propiedades
Número CAS |
102584-28-1 |
|---|---|
Fórmula molecular |
C12H15N2O4P |
Peso molecular |
282.23 g/mol |
Nombre IUPAC |
dihydrogen phosphate;2-(2-pyridin-1-ium-1-ylethyl)pyridine |
InChI |
InChI=1S/C12H13N2.H3O4P/c1-4-9-14(10-5-1)11-7-12-6-2-3-8-13-12;1-5(2,3)4/h1-6,8-10H,7,11H2;(H3,1,2,3,4)/q+1;/p-1 |
Clave InChI |
WMOUKXZVZALMKS-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=[N+](C=C1)CCC2=CC=CC=N2.OP(=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


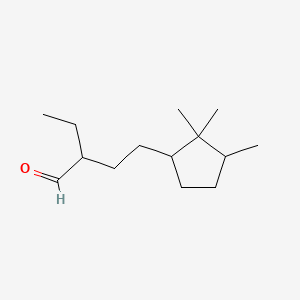
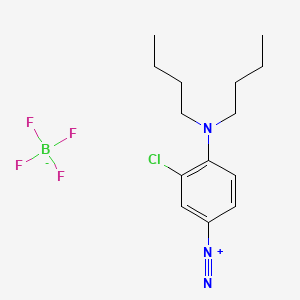
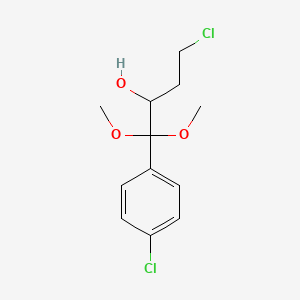
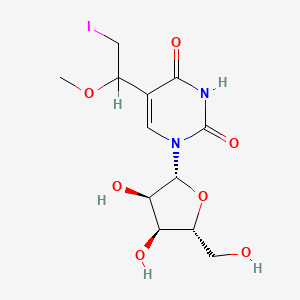
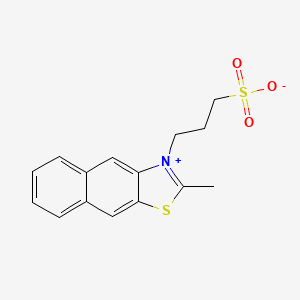
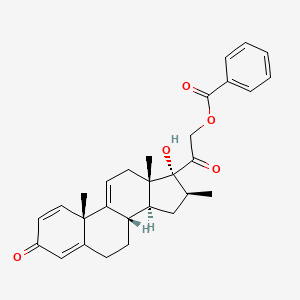
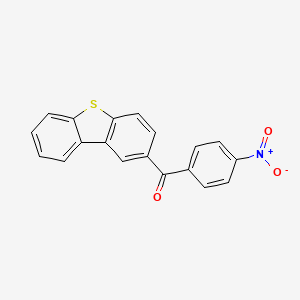
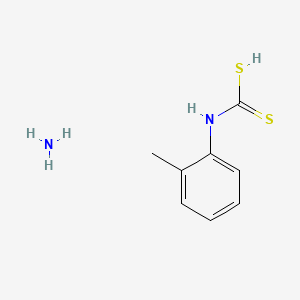
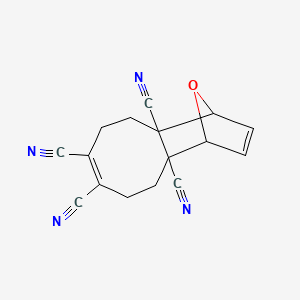
![2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12684447.png)
